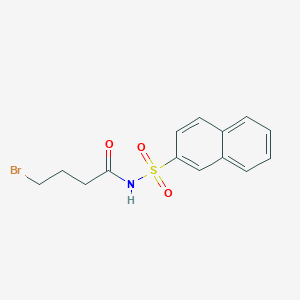
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide is an organic compound with the molecular formula C16H16BrNO2S It is characterized by the presence of a bromine atom, a naphthalene ring, and a sulfonyl group attached to a butanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide typically involves the reaction of 4-bromobutanoyl chloride with naphthalene-2-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation: Products include oxidized forms of the compound, such as sulfoxides or sulfones.
Reduction: Products include reduced forms, such as amines or alcohols.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the naphthalene ring with another aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide depends on its specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonyl group can interact with active sites, while the bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene-2-sulfonic acid (4-bromo-phenyl)-amide
- Naphthalene-2-sulfonic acid (2-chloro-phenyl)-amide
- Naphthalene-2-sulfonic acid 2,4,6-tribromo-phenyl ester
Uniqueness
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the naphthalene ring makes it particularly suitable for applications requiring halogen bonding and aromatic interactions.
Eigenschaften
CAS-Nummer |
395662-35-8 |
|---|---|
Molekularformel |
C14H14BrNO3S |
Molekulargewicht |
356.24 g/mol |
IUPAC-Name |
4-bromo-N-naphthalen-2-ylsulfonylbutanamide |
InChI |
InChI=1S/C14H14BrNO3S/c15-9-3-6-14(17)16-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,16,17) |
InChI-Schlüssel |
WYCUGUODUHXSAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
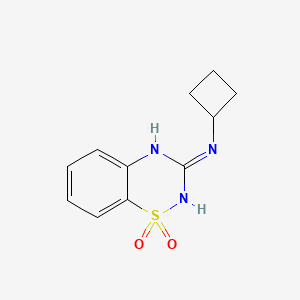
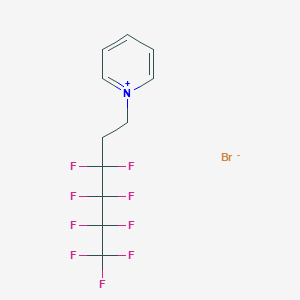
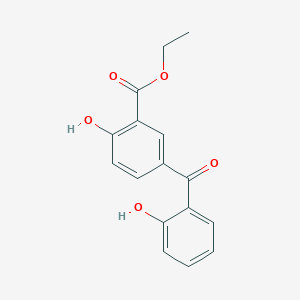

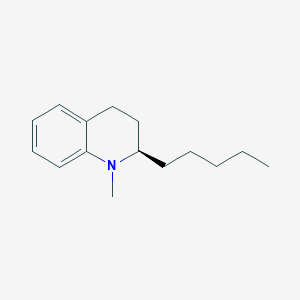
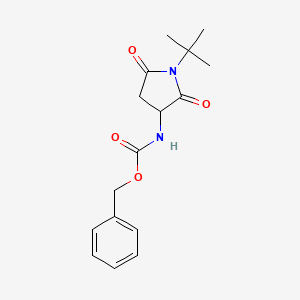

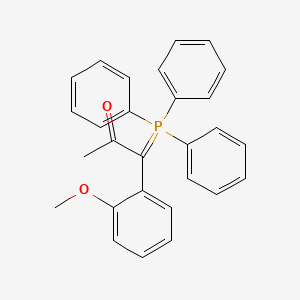
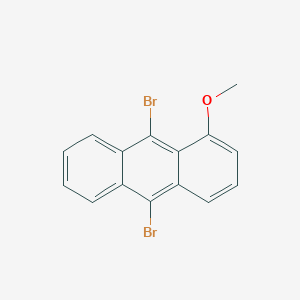
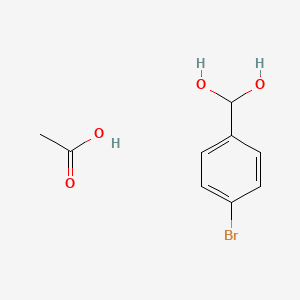
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
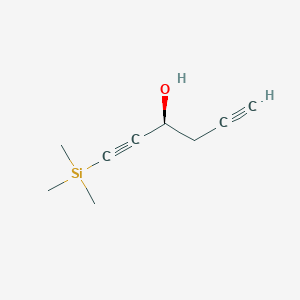
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
